molecular formula C8H15NO2 B13873489 Cycloheptanecarboxylic acid, 2-amino-, trans- CAS No. 42418-84-8

Cycloheptanecarboxylic acid, 2-amino-, trans-

Cat. No.: B13873489
CAS No.: 42418-84-8
M. Wt: 157.21 g/mol
InChI Key: QKYSUVFRBTZYIQ-RNFRBKRXSA-N
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Description

Cycloheptanecarboxylic acid, 2-amino-, trans- is an organic compound with the molecular formula C8H15NO2 It belongs to the class of amino acids and features a seven-membered cycloheptane ring with a carboxylic acid group and an amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanecarboxylic acid, 2-amino-, trans- can be synthesized through several methods. One common method involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the palladium-catalyzed hydrocarboxylation of cycloheptene .

Industrial Production Methods: In industrial settings, the production of cycloheptanecarboxylic acid, 2-amino-, trans- often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Cycloheptanecarboxylic acid, 2-amino-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, alcohols, and amines under acidic or basic conditions.

Major Products:

    Oxidation: Cycloheptanone, cycloheptanecarboxylic acid.

    Reduction: Cycloheptanol.

    Substitution: Amides, esters.

Scientific Research Applications

Cycloheptanecarboxylic acid, 2-amino-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptanecarboxylic acid, 2-amino-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Cycloheptanecarboxylic acid, 2-amino-, trans- is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

CAS No.

42418-84-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,2R)-2-aminocycloheptane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1

InChI Key

QKYSUVFRBTZYIQ-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)N)C(=O)O

Canonical SMILES

C1CCC(C(CC1)N)C(=O)O

Origin of Product

United States

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